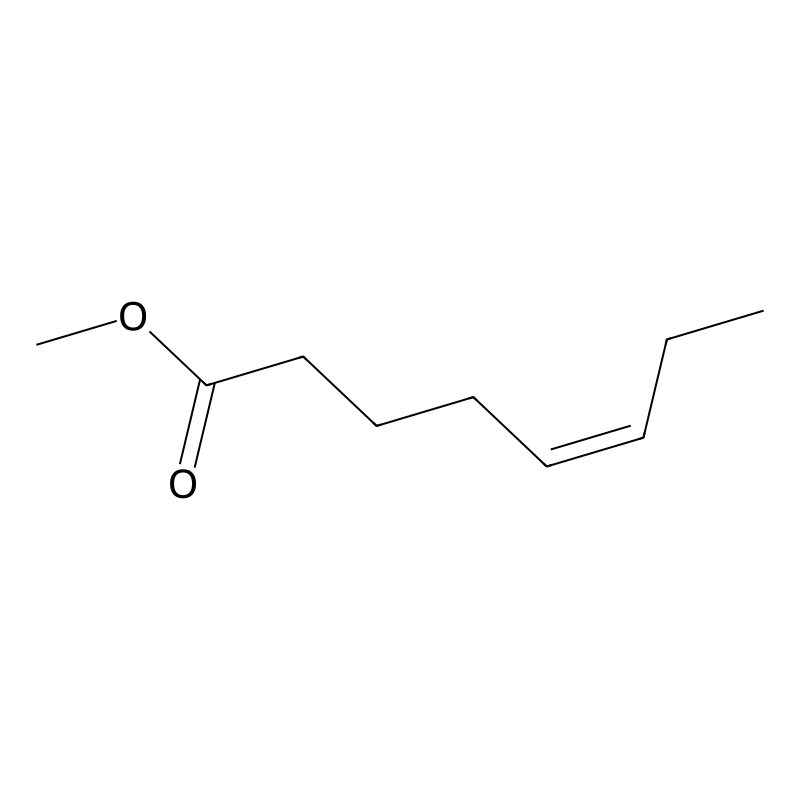5-Octenoic acid, methyl ester, (5Z)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
- Flavor Research: The presence of the ester group and the (5Z) configuration suggests 5-Octenoic Acid, Methyl Ester, (5Z)- could be a flavoring agent. Esters are known to contribute a wide variety of flavors and aromas to foods and fragrances []. The specific double bond configuration (5Z) can influence the perception of the flavor. More research is needed to determine the specific flavor profile of 5-Octenoic Acid, Methyl Ester, (5Z)- and its potential applications in the food industry.
- Insect Communication: Some studies have explored the role of volatile organic compounds in insect communication. Certain moth species have been shown to use (Z)-5-octenoates as sex pheromones []. 5-Octenoic Acid, Methyl Ester, (5Z)- shares this structural feature and could potentially be investigated for its role in insect chemical signaling.
5-Octenoic acid, methyl ester, (5Z)- is an organic compound classified as a methyl ester of a medium-chain unsaturated fatty acid. Its molecular formula is , and it has a molecular weight of approximately 156.225 g/mol . The compound features a double bond at the fifth carbon in the chain, which is in the Z configuration, indicating that the substituents on the double bond are on the same side. This structural characteristic contributes to its unique chemical properties and biological activities.
- Hydrogenation: The double bond can be hydrogenated to form octanoic acid, methyl ester.
- Esterification: It can react with alcohols to form various esters.
- Oxidation: The double bond can be oxidized to yield diols or ketones.
These reactions are significant for modifying the compound for various applications in pharmaceuticals and food industries.
Research indicates that 5-Octenoic acid, methyl ester, (5Z)- exhibits notable biological activities:
- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for natural preservatives in food products .
- Anti-inflammatory Effects: Some studies suggest potential anti-inflammatory properties, which could be beneficial in therapeutic applications .
- Metabolic Role: As a fatty acid derivative, it may play a role in metabolic pathways and energy production in living organisms .
The synthesis of 5-Octenoic acid, methyl ester, (5Z)- can be achieved through various methods:
- Chemical Synthesis: This involves the reaction of 1-octene with carbon dioxide and methanol in the presence of catalysts .
- Biotechnological Methods: Enzymatic synthesis using specific lipases can yield high-purity forms of this compound .
- Transesterification: This method involves converting triglycerides from vegetable oils into methyl esters using methanol and an acid or base catalyst.
5-Octenoic acid, methyl ester, (5Z)- finds applications across several industries:
- Food Industry: It is used as a flavoring agent and preservative due to its antimicrobial properties.
- Cosmetics: The compound is incorporated into formulations for its skin-beneficial properties.
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
Studies on 5-Octenoic acid, methyl ester, (5Z)- have focused on its interactions with biological systems:
- Cellular Interactions: Research has shown that it may influence cell membrane fluidity and permeability due to its fatty acid structure .
- Drug Interactions: Investigations into its role as a carrier for drug delivery systems have been conducted, highlighting its potential to enhance bioavailability .
Several compounds share structural similarities with 5-Octenoic acid, methyl ester, (5Z)-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Octanoic Acid, Methyl Ester | Saturated fatty acid; lacks double bond | |
| Hexadecenoic Acid, Methyl Ester | Longer chain; contains a double bond at different position | |
| 9-Decenoic Acid, Methyl Ester | Similar chain length; double bond at different position | |
| 7-Octenoic Acid, Methyl Ester | Double bond at different position; Z/E configurations vary |
The uniqueness of 5-Octenoic acid, methyl ester, (5Z)- lies in its specific position of unsaturation and its resultant biological activities compared to these similar compounds.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








